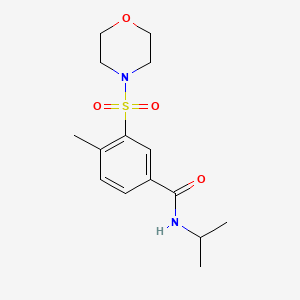![molecular formula C13H10N4O7 B5496648 6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a synthetic compound that has been of interest to researchers due to its potential applications in the fields of medicine and biochemistry. This compound is also known by its chemical name, MNQO, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses.
Wirkmechanismus
The mechanism of action of MNQO is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
MNQO has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, MNQO has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MNQO is its relatively simple synthesis method, which makes it accessible to researchers. However, MNQO is also a highly reactive compound, which can make it difficult to work with in the laboratory. Additionally, MNQO has been shown to have poor solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on MNQO. One area of interest is the development of new synthesis methods that could improve the yield and purity of the compound. Additionally, researchers are interested in exploring the potential of MNQO as a treatment for other diseases beyond cancer and inflammation, such as viral infections. Finally, there is ongoing research into the mechanism of action of MNQO, which could provide insights into its potential uses and limitations.
Synthesemethoden
The synthesis of MNQO is a complex process that involves several steps. One of the most commonly used methods for synthesizing MNQO is the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base. This reaction produces 2-(4-methoxy-3-nitrophenyl)acrylic acid ethyl ester, which is then reacted with urea to produce MNQO.
Wissenschaftliche Forschungsanwendungen
MNQO has been the subject of numerous studies exploring its potential applications in the fields of medicine and biochemistry. One area of research has focused on the compound's potential as an anti-cancer agent. Studies have shown that MNQO has the ability to inhibit the growth of cancer cells in vitro, and has also been shown to be effective in animal models of cancer.
Eigenschaften
IUPAC Name |
4-hydroxy-2-[(E)-2-(4-methoxy-3-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c1-24-9-4-2-7(6-8(9)16(20)21)3-5-10-14-12(18)11(17(22)23)13(19)15-10/h2-6H,1H3,(H2,14,15,18,19)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBHBWYZSREINK-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-[(E)-2-(4-methoxy-3-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)

![N-cyclopropyl-1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5496592.png)
![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)

![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)



![{2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5496646.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
